ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C₉H₁₀Cl₃NO and a molecular weight of 254.54 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride typically involves the reaction of 2,4-dichlorobenzoyl chloride with ethylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The pathways involved depend on the specific biological system and the target enzyme .
Comparison with Similar Compounds
Ethyl 2,4-dichlorobenzene-1-carboximidate hydrochloride can be compared with other similar compounds, such as:
- Ethyl 2,4-dichlorobenzene-1-carboxylate
- Ethyl 2,4-dichlorobenzene-1-carboxamide
- Ethyl 2,4-dichlorobenzene-1-carboxylate hydrochloride
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its specific imidate functional group, which imparts distinct reactivity and biological activity .
Properties
IUPAC Name |
ethyl 2,4-dichlorobenzenecarboximidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO.ClH/c1-2-13-9(12)7-4-3-6(10)5-8(7)11;/h3-5,12H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COHOKOXFVJTVLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=C(C=C1)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.